![molecular formula C12H15ClN4O3 B3032320 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone CAS No. 1417793-89-5](/img/structure/B3032320.png)
2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone
Overview
Description
“2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone” is a chemical compound that is used as an intermediate in the synthesis of various pharmaceutically active compounds . It is an important raw material used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of this compound involves a process for the preparation of nitropyridine derivatives . This process includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a six-membered ring with one nitrogen atom as the only ring hetero atom and three or more double bonds between ring members or between ring members and non-ring members .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
This compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . More specific physical and chemical properties are not provided in the sources.Scientific Research Applications
- Application : Researchers have evaluated the inhibitory potency of this compound against kinases harboring a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 .
- Applications :
- 5-Amino-azaoxindole Derivatives : It acts as an intermediate in the preparation of 5-amino-azaoxindole derivatives .
- 1-Deaza-6-methylthiopurine Ribonucleoside : This compound is involved in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside, which exhibits cytotoxicity .
- Central Nervous System (CNS) Active Compounds : It can be used to fabricate CNS-active compounds .
- Applications :
Protein Kinase Inhibition
Intermediate in Organic Synthesis
Pharmaceutical and Agrochemical Applications
Aurora Kinase and FLT3 Inhibition
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential antimicrobial properties.
Biochemical Pathways
It’s worth noting that similar compounds have been used as intermediates in the synthesis of various pharmaceutically active compounds, including those used in the treatment of proliferative disorders and conditions in which aurora kinase and/or flt3 activity is implicated .
Pharmacokinetics
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Action Environment
It’s soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which could potentially influence its stability and efficacy.
properties
IUPAC Name |
2-chloro-1-[4-[(3-nitropyridin-2-yl)amino]piperidin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c13-8-11(18)16-6-3-9(4-7-16)15-12-10(17(19)20)2-1-5-14-12/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELQXTGWXNJHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160878 | |
Record name | Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone | |
CAS RN |
1417793-89-5 | |
Record name | Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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